molecular formula C68H95N19O17 B605129 Acetyl decapeptide-3 CAS No. 935288-50-9

Acetyl decapeptide-3

Cat. No. B605129
M. Wt: 1450.62
InChI Key: CGPSWQBETUSORI-MTUNXJOQSA-N
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Description

Acetyl decapeptide-3, also known as Rejuline, is a synthetic peptide . It is involved in skin development, wound healing, and regeneration, promoting the growth and proliferation of fibroblasts, endothelial cells, and keratinocytes . It is used in cosmetic formulations for its anti-aging effects, reducing and preventing fine lines and wrinkles by actively generating new skin cells . It also increases the expression levels of extracellular matrix proteins such as collagen, fibronectin, and laminin .


Molecular Structure Analysis

The molecular formula of Acetyl decapeptide-3 is C68H95N19O17 . Its IUPAC name is (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2-acetamido-3- (4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino- N - [ (2 S )-1- [ [ (2 S ,3 R )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1-amino-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3- (1 H -indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide .


Physical And Chemical Properties Analysis

Acetyl decapeptide-3 is a white to pale yellow powder that is soluble in water . Its molecular weight is 1450.6 g/mol .

Scientific Research Applications

  • Acetyl octapeptide-3 (SNAP-8), a related peptide, has been shown to be more effective than acetyl hexapeptide-3 and more stable than botulinum toxin for relieving facial wrinkles. A method for its analysis using liquid chromatography-tandem mass spectrometry has been developed, which could be useful for quality control in cosmetic fields (Ji et al., 2020).

  • Research on cationic antimicrobial peptides based on human β‐defensin‐3 has investigated the role of charge in antimicrobial activity. Acetylated derivatives of these peptides were examined to evaluate how positively charged primary amines contribute to potency in small antimicrobial peptides (Papanastasiou et al., 2009).

  • A study on RGDFPASS-containing cystine decapeptides showed they strongly inhibited platelet aggregation, and the N-Acetyl and C-methoxy peptide ([Phe5]-FR-1-AM) with amphiphilic structure exhibited high activity as a platelet aggregation inhibitor (YamamotoYasuo et al., 1995).

  • A study on angiotensin-I-converting enzyme (ACE) mentioned the role of ACE in converting the decapeptide angiotensin I to the octapeptide angiotensin II, highlighting its importance in blood pressure regulation and as a target for hypertension treatment (Riordan, 2003).

  • Linear decapeptide analogs with gramicidin S sequence, where the N-terminal amino acid is acylated with an acetyl group, were synthesized to study their antibacterial activity. These analogs were found to be active against several microorganisms (Makisumi et al., 1971).

  • Acetyl hexapeptide-3 in cosmetic formulations acts on skin mechanical properties. A clinical study found that formulations containing acetyl hexapeptide-3 had a significant effect on the mechanical properties of skin, particularly in decreasing the anisotropy of face skin (Tadini et al., 2015).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H95N19O17/c1-36(90)56(66(104)86-55(35-89)65(103)84-53(32-41-33-77-46-10-4-3-9-45(41)46)62(100)82-50(57(70)95)29-38-14-20-42(92)21-15-38)87-63(101)52(31-40-18-24-44(94)25-19-40)83-59(97)47(11-5-6-26-69)79-58(96)48(12-7-27-75-67(71)72)81-64(102)54(34-88)85-60(98)49(13-8-28-76-68(73)74)80-61(99)51(78-37(2)91)30-39-16-22-43(93)23-17-39/h3-4,9-10,14-25,33,36,47-56,77,88-90,92-94H,5-8,11-13,26-32,34-35,69H2,1-2H3,(H2,70,95)(H,78,91)(H,79,96)(H,80,99)(H,81,102)(H,82,100)(H,83,97)(H,84,103)(H,85,98)(H,86,104)(H,87,101)(H4,71,72,75)(H4,73,74,76)/t36-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPSWQBETUSORI-MTUNXJOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H95N19O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl decapeptide-3

CAS RN

935288-50-9
Record name Acetyl decapeptide-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935288509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL DECAPEPTIDE-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30510A08G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
15
Citations
T Lazzari, M Milani - J Clin Exp Dermatol Res, 2019 - researchgate.net
… A hair scalp lotion containing high-purified, growth factors-like polypeptides (octapeptide 2, acetyl decapeptide 3, oligopeptide 20 and copper tripeptide) with the addition of glycine and …
Number of citations: 1 www.researchgate.net
TN Lima, CA Pedriali Moraes - Cosmetics, 2018 - mdpi.com
… Examples of biomimetic peptides include acetyl decapeptide-3 (Rejuline), oligopeptide-24 (CG-EGP3), oligopeptide-34 (CG-TGP2), and oligopeptide-72 (Boostrin). …
Number of citations: 60 www.mdpi.com
M Kolko, AK Toft-Kehler, J Vibaek… - Journal of Clinical & …, 2020 - lfbbi.com
… A hair scalp lotion containing high-purified, growth factors-like polypeptides (octapeptide 2, acetyl decapeptide 3, oligopeptide 20 and copper tripeptide) with the addition of glycine and …
Number of citations: 1 www.lfbbi.com
F Rinaldi, A Trink, D Pinto - Dermatology and therapy, 2020 - Springer
… These peptides include copper tripeptide-1, oligopeptide-20, acetyl decapeptide-3 and … Acetyl decapeptide-3 acts as a biomimetic of basic fibroblast growth factor and has been …
Number of citations: 28 link.springer.com
P Perugini, M Bleve, R Redondi… - Journal of Cosmetic …, 2020 - Wiley Online Library
… Furthermore, the presence of this ingredient together with acetyl decapeptide-3 could lead to clinical effects such as the slowing of aging, due to the action of acetyl decapeptide-3 on …
Number of citations: 40 onlinelibrary.wiley.com
F Rinaldi, B Marzani, D Pinto… - Journal of Dermatological …, 2019 - Taylor & Francis
… Acetyl Decapeptide-3 is a Basic Fibroblast Growth Factor (bFGFs) biomimetic whom efficacy has been largely proven in skin regeneration. As biomimetic of bFGFs, it is involved in …
Number of citations: 26 www.tandfonline.com
M Aristizabal, MH Gold - Cosmeceuticals, 2021 - karger.com
… , Hibiscus sabdariffa flower extract, acetyl decapeptide-3, Coffea arabica seed cake extract, … seed, hydrolyzed hyaluronic acid, and acetyl decapeptide-3. The purifying and regenerative …
Number of citations: 2 karger.com
ZI Gazitaeva, AO Drobintseva, Y Chung… - Clinical, cosmetic and …, 2017 - Taylor & Francis
Background Biomimetic peptides are synthetic compounds that are identical to amino acid sequence synthesized by an organism and can interact with growth factor receptors and …
Number of citations: 26 www.tandfonline.com
H Ahsan - Journal of Immunoassay and Immunochemistry, 2019 - Taylor & Francis
… The biomimicry or biomimetic peptides are biotechnologically synthesized and are identical to physiological peptides (oligopeptides with 10–15 residues) such as acetyl decapeptide-3 (…
Number of citations: 15 www.tandfonline.com
E Oshimura, K Sakamoto - Cosmet. Sci. Technol. Theor. Princ …, 2017 - books.google.com
Cosmetic science is a fusional discipline of various scientific and technical fields such as biology, chemistry, chemical engineering, psychology, and more, but all should be built on the …
Number of citations: 19 www.google.com

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